Sorbic acid itself is derived from the berries of the mountain ash tree (Sorbus aucuparia) and has been used since the 19th century as a preservative due to its ability to inhibit mold and yeast growth. The hydrazide form, 1-p-tolylhydrazide, is synthesized from sorbic acid and p-toluidine. This derivative is often studied for its biological activities and potential applications in pharmaceuticals.
The synthesis of sorbic acid, 1-p-tolylhydrazide typically involves the reaction of sorbic acid with p-toluidine under acidic conditions. Here are the detailed steps involved in this synthesis:
The molecular structure of sorbic acid, 1-p-tolylhydrazide can be described as follows:
C\C=C\C=C\C(=O)O/N=N/C1=CC=CC=C1InChI=1S/C13H16N2O/c1-10-5-3-4-6-12(10)14-15-13(17)16/h3-6H,7-9H2,1-2H3,(H,14,15)The presence of conjugated double bonds in the sorbic acid part contributes to its reactivity and stability under various conditions.
Sorbic acid, 1-p-tolylhydrazide participates in several chemical reactions:
The mechanism of action for sorbic acid derivatives like 1-p-tolylhydrazide primarily revolves around their ability to inhibit microbial growth:
Research indicates that sorbic acid affects lipid metabolism by downregulating proteins involved in fatty acid synthesis while upregulating those involved in triglyceride synthesis .
Sorbic acid, 1-p-tolylhydrazide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food preservation and pharmaceuticals.
Sorbic acid, 1-p-tolylhydrazide has diverse applications across several fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.:
CAS No.: 142674-35-9